molecular formula C7H4ClN3O2 B3024091 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid CAS No. 853058-43-2

4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid

Cat. No.: B3024091
CAS No.: 853058-43-2
M. Wt: 197.58
InChI Key: SYUREEKHRDWOJX-UHFFFAOYSA-N
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Description

4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid is a heterocyclic compound with a unique structure that incorporates both pyrrole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with suitable carboxylating agents . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure reproducibility and efficiency .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylic acid group enhances its solubility and potential for forming hydrogen bonds, which can be advantageous in drug design .

Properties

IUPAC Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-6-5-4(10-2-11-6)3(1-9-5)7(12)13/h1-2,9H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUREEKHRDWOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid
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4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid
Reactant of Route 4
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid
Reactant of Route 5
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4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid
Reactant of Route 6
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4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid

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